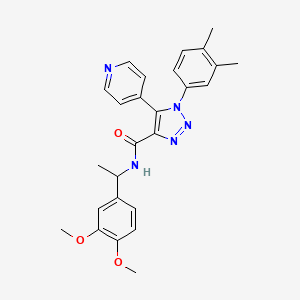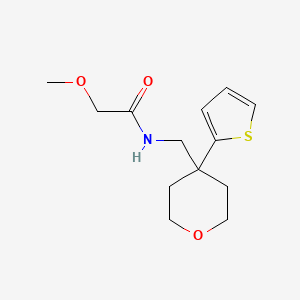
2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features make it a potential candidate for drug development. Researchers have investigated its pharmacological properties, including its interactions with biological targets. For instance, it could serve as a scaffold for designing novel drugs targeting specific receptors or enzymes. Further studies are needed to explore its bioactivity and potential therapeutic applications .
Antiviral Activity
Given the recent global health challenges, compounds with antiviral properties are of great interest. Researchers have explored the antiviral potential of derivatives related to 2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide. These investigations aim to identify compounds that inhibit viral replication or entry, particularly against RNA viruses like HIV-1 .
Materials Science and Polymer Chemistry
The tetrahydropyran moiety in this compound contributes to its unique properties. Researchers have used similar structures as building blocks in polymer chemistry. By modifying the functional groups, they can create polymers with specific properties, such as solubility, biocompatibility, or mechanical strength. Investigating the polymerization behavior of related compounds could lead to innovative materials .
Organic Synthesis and Protecting Groups
2-Methoxytetrahydropyran derivatives have been employed as protecting groups in organic synthesis. These groups shield specific functional moieties during chemical reactions, preventing unwanted side reactions. Researchers use them strategically to achieve selective transformations. The compound’s stability and ease of removal make it valuable in synthetic chemistry .
Analytical Chemistry
Researchers have explored the use of 2-methoxytetrahydropyran derivatives in analytical techniques. For instance, they may serve as derivatization agents for improving the detection sensitivity of certain compounds. By attaching the compound to analytes, scientists enhance their detectability in gas chromatography or mass spectrometry analyses .
Flavor and Fragrance Industry
The presence of the tetrahydropyran ring contributes to the compound’s aromatic properties. Similar structures are found in natural flavors and fragrances. Researchers investigate their synthesis and use them as building blocks to create novel flavor compounds or fragrances. Understanding their olfactory properties is crucial for applications in the food and cosmetic industries .
properties
IUPAC Name |
2-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-16-9-12(15)14-10-13(4-6-17-7-5-13)11-3-2-8-18-11/h2-3,8H,4-7,9-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSUNJRYMGBPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)
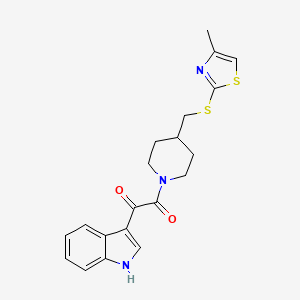

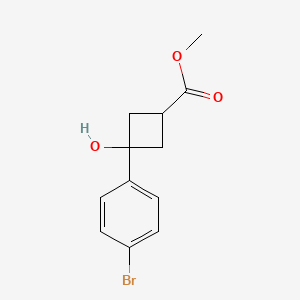
![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)
![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

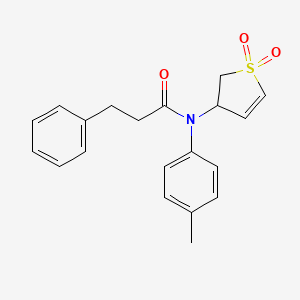
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2705901.png)
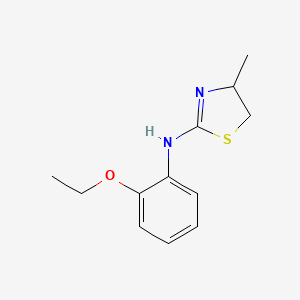
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)
![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)
(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)
